Ethyl 1-(3-carbamoylbenzyl)-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and an ethyl ester. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Ethyl Ester: The ethyl ester is formed through esterification, where an alcohol reacts with a carboxylic acid or its derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of receptor agonists and antagonists, which are crucial in drug development.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and other industries.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-BENZYL-3-OXO-4-PIPERIDINECARBOXYLATE: This compound shares a similar piperidine ring structure but differs in the functional groups attached to the ring.
ETHYL 1-BENZYL-4-PHENYL-4-PIPERIDINECARBOXYLATE: Another similar compound with variations in the substituents on the piperidine ring.
Uniqueness
ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 1-[(3-carbamoylphenyl)methyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-21(26)22(19-9-4-3-5-10-19)11-13-24(14-12-22)16-17-7-6-8-18(15-17)20(23)25/h3-10,15H,2,11-14,16H2,1H3,(H2,23,25) |
InChI Key |
AUAKGHLMWPKCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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